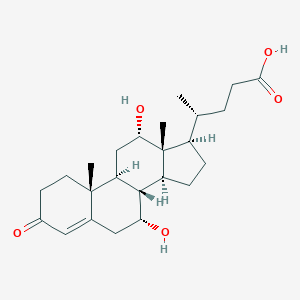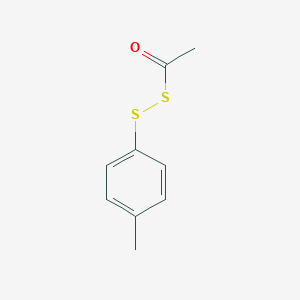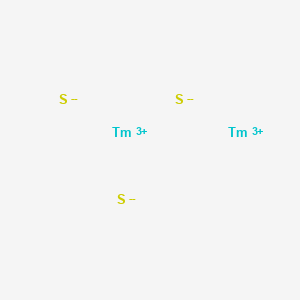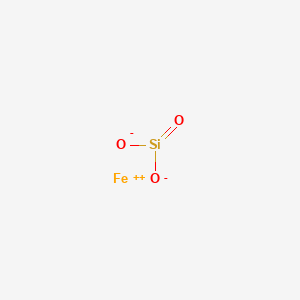
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a catalyst in various chemical reactions and has been studied extensively for its potential use in biomedical research.
Wirkmechanismus
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood, but it is believed to work by facilitating the transfer of electrons in chemical reactions. This compound has been shown to be an effective catalyst for various oxidation and reduction reactions, indicating that it may play a role in electron transfer processes.
Biochemische Und Physiologische Effekte
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have minimal biochemical and physiological effects in laboratory experiments. This compound has been studied extensively for its potential use in biomedical research and has been shown to be biocompatible and non-toxic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) in laboratory experiments include its effectiveness as a catalyst, its biocompatibility, and its non-toxicity. However, the limitations of using this compound in laboratory experiments include its cost, its limited availability, and the need for specialized equipment to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research involving silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). One potential area of research is the development of new catalysts based on the properties of this compound. Another potential area of research is the use of this compound in drug delivery systems, particularly for the treatment of cancer and other diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved through the reaction of iron(II) sulfate and sodium silicate in an aqueous solution. The resulting product is a white precipitate that can be collected and purified through various methods.
Wissenschaftliche Forschungsanwendungen
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been used in various scientific research applications, including catalysis, biotechnology, and biomedical research. In catalysis, this compound has been shown to be an effective catalyst for various chemical reactions, including oxidation and reduction reactions. In biotechnology, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied for its potential use in the production of biofuels and other bioproducts. In biomedical research, this compound has been investigated for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
Eigenschaften
CAS-Nummer |
13478-48-3 |
|---|---|
Produktname |
Silicic acid (H4SiO4), iron(2++) salt (1:2) |
Molekularformel |
FeO3Si |
Molekulargewicht |
131.93 g/mol |
IUPAC-Name |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChI-Schlüssel |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Kanonische SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Andere CAS-Nummern |
13478-48-3 10179-73-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



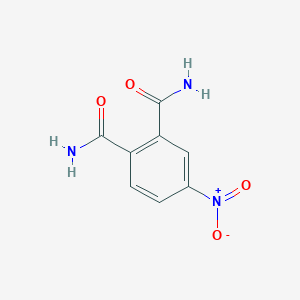
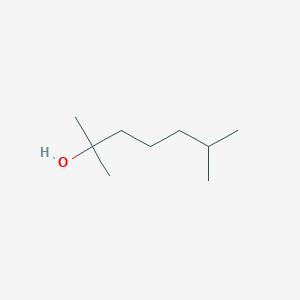
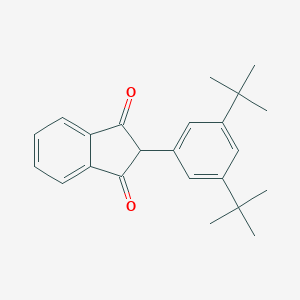
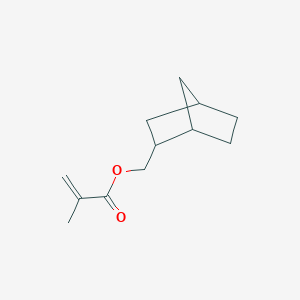
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
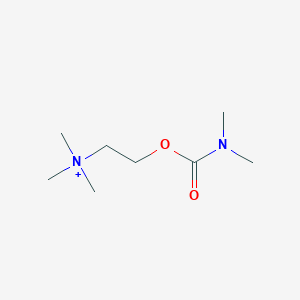
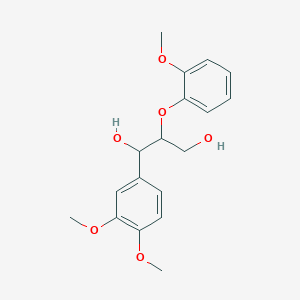
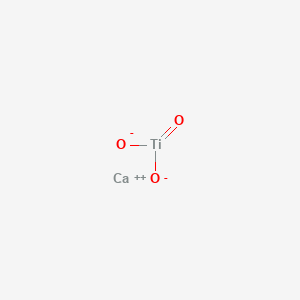
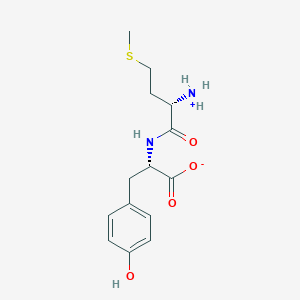
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)

